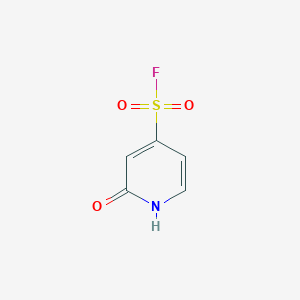

2-Oxo-1H-pyridine-4-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-1H-pyridine-4-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . It is also known as PyFluor, a low-cost, stable, and selective deoxyfluorination reagent .

Synthesis Analysis

The synthesis of 2-Oxo-1H-pyridine-4-sulfonyl fluoride involves the use of fluorosulfonyl radicals. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Molecular Structure Analysis

The molecular structure of 2-Oxo-1H-pyridine-4-sulfonyl fluoride is characterized by a pyridine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis. They are involved in various chemical reactions, including fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . A class of reactions for sulfonyl fluorides to form amino-oxetanes has also been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-1H-pyridine-4-sulfonyl fluoride are influenced by its molecular structure. The pyrrolidine ring in its structure contributes to its properties, including its reactivity and stability .Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride derivatives, are explored for their potential in radiopharmaceutical applications, especially in positron emission tomography (PET) chemistry. The development of sulfonyl fluoride-based prosthetic compounds offers a promising route for the incorporation of fluorine-18 into biomarkers, facilitating aqueous, room-temperature labeling strategies. This approach could significantly enhance the synthesis of fluorine-18 labeled compounds, proving critical for PET imaging technologies (Inkster et al., 2012).

Fluorine Chemistry

The role of the (2-pyridyl)sulfonyl group in facilitating copper-mediated cross-coupling reactions has been highlighted, enabling the synthesis of diverse fluorinated compounds. This functionality not only supports the coupling reactions but also allows for subsequent transformations, broadening the scope of fluorine chemistry and its application in creating structurally varied fluorinated products (Zhao et al., 2012).

Material Science

In material science, compounds containing sulfonyl fluoride groups, such as 2-Oxo-1H-pyridine-4-sulfonyl fluoride, contribute to the development of novel materials. For instance, the synthesis of soluble fluorinated polyamides incorporating pyridine and sulfone moieties demonstrates the impact of such compounds in creating materials with desirable properties, including low dielectric constants, high thermal stability, and transparency in the ultraviolet-visible spectrum. These materials are potentially applicable in various advanced technological applications, from electronics to coatings (Liu et al., 2013).

Chemical Synthesis and Functionalization

The synthesis and functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution highlight the utility of sulfonyl fluoride derivatives in organic synthesis. This methodology enables the late-stage modification of complex molecules, facilitating the introduction of various functional groups and enhancing the synthesis efficiency of pharmaceutical compounds. The mild conditions employed in these reactions underscore the versatility and broad applicability of sulfonyl fluorides in medicinal chemistry and drug development (Fier & Hartwig, 2014).

Wirkmechanismus

The 2-oxo-1H-pyridine moiety of the compound suggests that it might interact with biological targets through hydrogen bonding or pi-stacking interactions. Pyridine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound .

Zukünftige Richtungen

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on further exploring the synthesis and applications of these compounds, as well as developing new methods for their production .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNBXUDLWNDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypyridine-4-sulfonyl fluoride | |

CAS RN |

2305251-83-4 |

Source

|

| Record name | 2-hydroxypyridine-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2640502.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)

![6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2640509.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2640512.png)